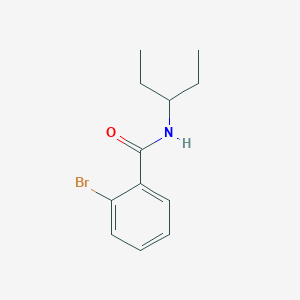
2-bromo-N-(1-ethylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various biological and biochemical studies. In
Scientific Research Applications
2-bromo-N-(1-ethylpropyl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and biochemistry. This compound has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, this compound has been shown to exhibit biological activity, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-ethylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
2-bromo-N-(1-ethylpropyl)benzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(1-ethylpropyl)benzamide in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of 2-bromo-N-(1-ethylpropyl)benzamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and development. Finally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in scientific research.
Conclusion
In conclusion, 2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has shown potential applications in various scientific research fields. This compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. While the mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects. The advantages of using this compound in lab experiments include its ease of synthesis and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-bromo-N-(1-ethylpropyl)benzamide can be achieved through various methods, including the reaction of 2-bromobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid with a melting point of 82-84°C.
properties
IUPAC Name |
2-bromo-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLDEPOJCCSZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pentan-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)


![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)


![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)

